molecular formula C13H8FNO4 B6391589 6-(4-Carboxy-3-fluorophenyl)nicotinic acid CAS No. 1258626-27-5

6-(4-Carboxy-3-fluorophenyl)nicotinic acid

Cat. No.: B6391589
CAS No.: 1258626-27-5
M. Wt: 261.20 g/mol
InChI Key: YJSXIZLXIHJFRI-UHFFFAOYSA-N
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Description

6-(4-Carboxy-3-fluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives. It has the molecular formula C₁₃H₈FNO₄ and a molecular weight of 261.20 g/mol. This compound is characterized by the presence of a carboxylic acid group and a fluorine atom attached to a phenyl ring, which is further connected to a nicotinic acid moiety. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boronic acid derivatives and halogenated aromatic compounds under mild and functional group-tolerant conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

6-(4-Carboxy-3-fluorophenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the nicotinic acid derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-Carboxy-3-fluorophenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Carboxy-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

6-(4-Carboxy-3-fluorophenyl)nicotinic acid can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound has a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical properties and biological activities.

    6-(4-Fluorophenyl)nicotinic acid: Lacks the carboxylic acid group, which affects its solubility and reactivity.

Properties

IUPAC Name

6-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-5-7(1-3-9(10)13(18)19)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSXIZLXIHJFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687880
Record name 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-27-5
Record name 6-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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